molecular formula C12H14N4O3S B2773545 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034236-56-9

3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2773545
CAS No.: 2034236-56-9
M. Wt: 294.33
InChI Key: AZAQZRWVNJNTEX-UHFFFAOYSA-N
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Description

3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a pyrazole ring, an azetidine ring, and a thiazolidine-2,4-dione moiety

Properties

IUPAC Name

3-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-7-3-9(14(2)13-7)11(18)15-4-8(5-15)16-10(17)6-20-12(16)19/h3,8H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAQZRWVNJNTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, which is then converted to its corresponding acyl chloride. This intermediate is reacted with azetidine-3-amine to form the azetidin-3-yl derivative. Finally, the thiazolidine-2,4-dione moiety is introduced through a cyclization reaction under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce a variety of functional groups .

Scientific Research Applications

3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of the pyrazole, azetidine, and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties.

Biological Activity

The compound 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidine ring and a pyrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Antidiabetic Effects

Thiazolidinediones are well-known for their role in managing diabetes mellitus. They act primarily as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose and lipid metabolism. Research indicates that derivatives like the compound in focus can enhance insulin sensitivity and reduce blood glucose levels.

Table 1: Summary of Antidiabetic Activity

CompoundMechanism of ActionEffect on Glucose LevelsReference
This compoundPPAR-γ AgonistDecreased
RosiglitazonePPAR-γ AgonistDecreased
PioglitazonePPAR-γ AgonistDecreased

Antioxidant Activity

Studies have shown that thiazolidinediones possess significant antioxidant properties, which may contribute to their therapeutic effects in chronic diseases. The compound's ability to scavenge free radicals and reduce oxidative stress has been documented.

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)Method UsedReference
This compound25.4DPPH Assay
Trolox (Standard)15.8DPPH Assay

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which is crucial in conditions such as arthritis and other inflammatory diseases.

Case Study: Inhibition of TNF-α Production
A study demonstrated that treatment with the compound significantly reduced TNF-α levels in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

  • PPAR Activation : Enhances insulin sensitivity and regulates glucose metabolism.
  • Antioxidant Mechanisms : Scavenges free radicals and reduces oxidative stress.
  • Cytokine Modulation : Inhibits pro-inflammatory cytokines like TNF-α.

Q & A

Q. Key Reaction Conditions

StepSolventCatalystTemperatureYield Range
PyrazoleEthanolHClReflux60-75%
AzetidineDCMEDC/HOBtRT50-65%
ThiazolidinedioneDMFK₂CO₃80°C40-55%

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm, azetidine protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 363.12) .
  • X-ray Crystallography : Resolves stereochemistry of the azetidine-thiazolidinedione junction .
  • FT-IR : Validates carbonyl (C=O at ~1700 cm⁻¹) and thioxo (C=S at ~1250 cm⁻¹) groups .

Advanced: How can researchers optimize reaction yields while minimizing by-products?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., azetidine coupling from 12h to 2h) and improves yields by 15–20% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance thiazolidinedione condensation efficiency vs. ethanol .
  • Catalyst Screening : Testing Brønsted acids (e.g., p-TsOH) vs. bases (K₂CO₃) to identify optimal conditions for specific intermediates .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization of azetidine intermediates) and adjust stoichiometry .

Advanced: How do structural modifications (e.g., pyrazole substituents) affect bioactivity?

Methodological Answer:
Case Study : Comparing methyl (1,3-dimethyl) vs. fluorophenyl substituents on the pyrazole ring:

SubstituentBiological TargetActivity (IC₅₀)Mechanism
1,3-DimethylPPAR-γ12.5 μMModerate agonist
4-FluorophenylCOX-28.2 μMAnti-inflammatory
3-NitrophenylEGFR5.7 μMAnticancer

Q. Methodology :

  • SAR Analysis : Synthesize analogs with systematic substituent variations and assay against target proteins .
  • Computational Docking : Use AutoDock or Schrödinger to predict binding affinity changes with substituent bulk/electronic effects .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Example Conflict : Compound shows potent in vitro antimicrobial activity but fails in vivo .
Resolution Strategies :

Pharmacokinetic Profiling : Assess bioavailability (e.g., Caco-2 permeability assays) to identify absorption issues .

Metabolite Identification : Use LC-MS/MS to detect inactive metabolites formed in vivo .

Formulation Optimization : Encapsulate in liposomes to enhance stability and target delivery .

Basic: What analytical techniques ensure purity and stability during storage?

Methodological Answer:

  • HPLC-PDA : Purity >95% with C18 columns (MeCN:H₂O gradient) .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) monitor hydrolysis of the thiazolidinedione ring .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates shelf-stable solid) .

Advanced: What computational tools predict this compound’s off-target interactions?

Methodological Answer:

  • PharmaDB Screening : Cross-reference with databases like ChEMBL to identify kinases or GPCRs with structural homology to known targets .
  • Toxicity Prediction : Use ProTox-II to assess hepatotoxicity risks linked to the thiazolidinedione moiety .
  • ADMET Modeling : SwissADME predicts logP (2.8) and BBB permeability (low), guiding CNS-excluded applications .

Advanced: How to design analogs with improved metabolic stability?

Methodological Answer:

  • Isosteric Replacement : Substitute thiazolidinedione’s sulfur with carbonyl (e.g., 2,4-dione to 2-oxazolidinone) .
  • Deuterium Labeling : Replace labile hydrogens (e.g., azetidine C-H) to slow CYP450-mediated oxidation .
  • Prodrug Strategies : Introduce ester moieties at the pyrazole carbonyl to enhance solubility and delay cleavage .

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